4-Quinolinecarbonyl chloride
Overview
Description
4-Quinolinecarbonyl chloride is an organic compound with the molecular formula C10H6ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a significant scaffold in medicinal chemistry due to its broad spectrum of biological activities. The addition of a carbonyl chloride group at the 4-position of the quinoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinecarbonyl chloride typically involves the chlorination of 4-quinolinecarboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where 4-quinolinecarboxylic acid is treated with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the handling of gaseous by-products. The use of alternative chlorinating agents such as oxalyl chloride (COCl)2 or phosphorus trichloride (PCl3) can also be explored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-quinolinecarboxylic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
4-Quinolinecarboxylic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
4-Quinolinecarbonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-quinolinecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, quinoline derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline-4-carboxylic Acid: The parent compound from which 4-quinolinecarbonyl chloride is derived.
8-Chloro-2-(4-pyridinyl)-4-quinolinecarbonyl Chloride: A derivative with additional substituents that may alter its reactivity and biological activity.
Quinoline-4-carboxamide: Another derivative with different functional groups that can exhibit distinct biological properties.
Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTENSAQNLUSKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433748 | |
Record name | 4-QUINOLINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50821-72-2 | |
Record name | 4-QUINOLINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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